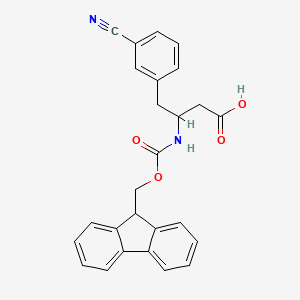

Fmoc-beta-hophe(3-cn)-oh

Description

Contemporary Significance of Modified Amino Acids in Chemical Biology and Materials Science

The ability to introduce modified amino acids into peptides and proteins has become a powerful tool for scientists. researchgate.netresearchgate.net These modifications can range from simple alterations of side chains to changes in the amino acid backbone itself. researchgate.net In chemical biology, ncAAs are used to probe and manipulate biological processes with a high degree of precision. researchgate.net For instance, they can be used to create peptides with enhanced stability against enzymatic degradation, a crucial property for therapeutic applications. researchgate.netrsc.org Modified amino acids also allow for the introduction of unique chemical handles, such as fluorescent probes or cross-linking agents, to study protein-protein interactions and cellular functions. researchgate.netacs.org

In materials science, the incorporation of modified amino acids into peptides can lead to the development of novel biomaterials with tailored properties. researchgate.netrsc.org These peptide-based materials can self-assemble into well-defined nanostructures like fibrils and hydrogels, with applications in tissue engineering, drug delivery, and biosensing. rsc.orgresearchgate.netrsc.org The specific chemical functionalities of the modified amino acids dictate the self-assembly process and the final properties of the material. researchgate.net

Overview of Beta-Amino Acid Chemistry: Structural Characteristics and Conformational Implications

Beta-amino acids are structural isomers of the common alpha-amino acids, with the amino group attached to the beta-carbon instead of the alpha-carbon. numberanalytics.com This seemingly small change has significant consequences for their chemical and biological properties. numberanalytics.com The additional carbon atom in the backbone of β-amino acids provides increased flexibility compared to their α-amino acid counterparts. numberanalytics.comscirp.org

This flexibility allows β-peptides (peptides composed of β-amino acids) to adopt a variety of stable, predictable secondary structures, often referred to as "foldamers". scirp.orgworldscientific.comnih.gov These structures can mimic natural peptide conformations, such as helices and sheets, but are often more resistant to degradation by proteases. scirp.orgnih.gov The conformational preferences of β-peptides are influenced by the substitution pattern on the β-amino acid backbone and the nature of the side chains. scirp.orgnih.gov For instance, cyclic β-amino acids can impose significant conformational constraints on peptides. worldscientific.comrsc.org The ability to form stable secondary structures with a limited number of residues makes β-peptides attractive for the design of bioactive molecules. scirp.org

Role of Fmoc-Protected Amino Acid Derivatives in Modern Chemical Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for the amino function of amino acids in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comtotal-synthesis.comresearchgate.net The Fmoc group is stable under acidic conditions but can be readily removed by a base, typically a secondary amine like piperidine (B6355638). total-synthesis.com This orthogonality to acid-labile side-chain protecting groups is a key advantage of Fmoc chemistry, allowing for the synthesis of complex peptides with a wide range of functionalities. total-synthesis.comnih.gov

The use of Fmoc-protected amino acids has several benefits in SPPS:

Mild Deprotection Conditions: The base-labile nature of the Fmoc group avoids the repeated use of strong acids, which can be harsh on sensitive peptide sequences and modifications like glycosylation or phosphorylation. total-synthesis.comnih.gov

Ease of Monitoring: The fluorenyl group has a strong UV absorbance, which allows for real-time monitoring of the coupling and deprotection steps during automated synthesis. publish.csiro.au

Versatility: Fmoc chemistry is compatible with a wide array of solvents and reagents, making it suitable for the synthesis of a diverse range of peptides, including those containing non-canonical amino acids. chemimpex.compublish.csiro.au

Fmoc-protected amino acid derivatives, including those of β-amino acids, are commercially available and widely used as building blocks for creating peptides with novel properties. chemimpex.comanaspec.comlookchem.com

Rationale for Investigating Fmoc-beta-homophenylalanine Derivatives with Unique Side Chain Functionality

The investigation of Fmoc-beta-homophenylalanine derivatives with unique side chain functionalities, such as a cyano group, is driven by the desire to create peptides with novel and enhanced properties. The beta-homophenylalanine scaffold provides the inherent advantages of β-amino acids, including increased proteolytic stability and unique conformational preferences. chemimpex.com

The introduction of a cyano (CN) group onto the phenyl ring of homophenylalanine offers several intriguing possibilities:

Spectroscopic Probe: The cyano group can serve as an infrared (IR) and fluorescence probe. nih.gov Its vibrational frequency and fluorescence properties are sensitive to the local environment, making it a useful tool for studying peptide conformation, folding, and interactions with other molecules. nih.govnih.govuiuc.edu

Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group can alter the electronic properties of the aromatic ring, potentially influencing intermolecular interactions such as π-π stacking.

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a peptide's biological activity.

Chemical Handle: The nitrile functionality can potentially be converted into other functional groups, providing a site for further chemical modification.

By combining the structural features of a β-amino acid with the unique properties of a cyano-functionalized side chain, Fmoc-beta-hophe(3-cn)-oh emerges as a valuable building block for the synthesis of advanced peptides with applications in areas such as drug discovery, diagnostics, and materials science. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMKWCSZEZUIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Fmoc Beta Homophenylalanine Analogues

Strategies for the De Novo Synthesis of Beta-Amino Acid Scaffolds

The creation of the β-amino acid structure from simpler, non-amino acid precursors is known as de novo synthesis. Numerous strategies have been developed to afford these valuable building blocks for peptide and medicinal chemistry.

Achieving the desired chirality is a critical challenge in the synthesis of β-amino acid derivatives. hilarispublisher.com Catalytic asymmetric methods involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond formations are prominent strategies. hilarispublisher.com For instance, the hydrogenation of (Z)-enamines, catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes, can produce β-amino acid precursors with high yield and enantioselectivity. hilarispublisher.com

Another powerful approach is the diastereoselective alkylation of chiral enamides. In one example, achiral β-alanine was converted into a chiral N',N'-bis(α-phenylethyl)-N-carbobenzyloxypropionamide. scielo.br The dianion of this compound was then alkylated with various alkyl halides to produce α-substituted-β-alanine derivatives with diastereoselectivities ranging from 65-86%. scielo.br The major diastereomer from methylation was shown to correspond to the (S)-configuration, indicating that the electrophile adds preferentially to the Si face of the enolate. scielo.br

Biocatalysis has also emerged as a green and efficient route. ω-transaminase (ω-TA) enzymes can be used for the kinetic resolution of racemic β-phenylalanine derivatives, allowing for the specific isolation of the (R)-enantiomers in the presence of an amine acceptor like pyruvate. nih.gov

Table 1: Comparison of Enantioselective Synthetic Methods for β-Amino Acid Derivatives

| Method | Catalyst/Auxiliary | Key Transformation | Typical Yield | Selectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru/Rh Chiral Phosphine Complexes | Hydrogenation of enamines | High (e.g., 90%) | High ee | hilarispublisher.com |

| Diastereoselective Alkylation | Chiral Amide Auxiliary | Alkylation of a dianion | 24-85% | 65-86% dr | scielo.br |

| Conjugate Addition | Phosphoramidite Ligand | Addition of dialkylzinc to acrylates | High | Up to 94% ee | hilarispublisher.com |

| Biocatalytic Resolution | ω-Transaminase (ω-TA) | Kinetic resolution | - | High ee (isolates one enantiomer) | nih.gov |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. nih.gov These reactions are atom-economical and convergent, making them attractive for building complex molecules like β-amino acids. nih.gov

The Mannich reaction is a classic example of a three-component reaction that can be adapted for β-amino acid synthesis, typically by reacting an aldehyde, an amine, and a ketone or other enolizable carbonyl compound. rsc.org Recent advancements include the use of novel catalysts, such as nanomagnetic Fe3O4, to promote the one-pot reaction between aryl aldehydes, amines, and ketones to yield β-aminoketones, which are precursors to β-amino acids. rsc.org Another approach involves a Knoevenagel-aza-Michael-cyclocondensation sequence to produce isoxazolidin-5-ones, which can be readily converted to N-protected β-amino acid derivatives. researchgate.net

Radical chemistry has gained significant attention for the synthesis and modification of amino acids due to the development of milder and more versatile reaction protocols. researchgate.netnih.gov These methods allow for rapid access to novel, unnatural amino acids. nih.gov Photoredox catalysis, in particular, enables the generation of radical intermediates under mild conditions, which can then be used in various bond-forming reactions. nih.gov

For the synthesis of β-amino acids, strategies often involve the addition of a carbon-centered radical to an acceptor. researchgate.net For example, the key step in one strategy is the homolytic cleavage of a C-Te bond to form an acyl radical, which, after decarbonylation, delivers a stabilized α-amino radical. nih.gov This radical can then add to an appropriate acceptor to build the β-amino acid skeleton. nih.gov

The Arndt-Eistert reaction, followed by a Wolff rearrangement, is a well-established method for the homologation of carboxylic acids, converting α-amino acids into β-amino acids. nih.gov A highly efficient protocol for synthesizing Fmoc-protected β-homoamino acids utilizes an ultrasound-promoted Wolff rearrangement. organic-chemistry.orgresearchgate.net

This method involves activating an Fmoc-protected α-amino acid, reacting it with diazomethane (B1218177) to form a diazo ketone, and then subjecting this intermediate to sonication in the presence of a silver benzoate (B1203000) (Ag+) catalyst and a nucleophile like water. organic-chemistry.org The Ag+-catalyzed rearrangement of the α-diazo ketone proceeds at room temperature under mild conditions that are compatible with the base-sensitive Fmoc group. organic-chemistry.org This process generally occurs with minimal epimerization and produces the desired Fmoc-β-homoamino acids in high yields. organic-chemistry.org The enantiomeric purity of the products can be confirmed using techniques like capillary zone electrophoresis. organic-chemistry.org

Table 2: Yields of Fmoc-β-Homoamino Acids via Ultrasound-Promoted Wolff Rearrangement

| Starting Fmoc-α-amino acid | Yield of Fmoc-β-homoamino acid | Reference |

|---|---|---|

| Fmoc-Ala-OH | 89% | organic-chemistry.org |

| Fmoc-Val-OH | 85% | organic-chemistry.org |

| Fmoc-Leu-OH | 90% | organic-chemistry.org |

| Fmoc-Phe-OH | 88% | organic-chemistry.org |

Fmoc Protecting Group Chemistry for Modified Beta-Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component in modern peptide synthesis, serving as a temporary protecting group for the α-amino function. luxembourg-bio.comchempep.com It is characterized by its stability under acidic conditions and its lability to weak bases, which allows for orthogonal protection strategies where other protecting groups (like tBu, Boc, or Trt on side chains) remain intact during N-terminal deprotection. chempep.compeptide.com

The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS). fiveable.me The process occurs via a base-mediated β-elimination mechanism. fiveable.me The most common reagent used for this purpose is a solution of a secondary amine, such as 20% piperidine (B6355638) in DMF. chempep.comnih.gov

The mechanism proceeds in two main steps:

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. luxembourg-bio.comnih.gov

β-Elimination: This initial deprotonation leads to a β-elimination reaction, which cleaves the C-O bond, releasing the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). luxembourg-bio.comchempep.com

The liberated dibenzofulvene is immediately trapped by the excess secondary amine in the deprotection solution to form a stable adduct. nih.gov This trapping step is crucial as it drives the equilibrium of the reaction towards completion. The formation of the DBF-adduct can be monitored spectrophotometrically due to its strong UV absorbance, allowing for real-time tracking of the deprotection reaction. chempep.comfiveable.me While piperidine is the most common reagent, other bases like piperazine (B1678402) and 4-methylpiperidine (B120128) have been investigated to optimize deprotection and minimize side reactions. nih.gov

Table 3: List of Chemical Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| Fmoc-beta-hoPhe(3-CN)-OH | (R/S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-cyanophenyl)butanoic acid |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| β-Homophenylalanine | 3-Amino-4-phenylbutanoic acid |

| Boc | tert-butyloxycarbonyl |

| tBu | tert-butyl |

| Trt | Trityl (triphenylmethyl) |

| DMF | Dimethylformamide |

| Piperidine | Piperidine |

| Dibenzofulvene (DBF) | Dibenzofulvene |

| Silver benzoate | Silver(I) benzoate |

| Diazomethane | Diazomethane |

Optimization of Deprotection Conditions for High Purity

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS), and its efficiency directly impacts the purity of the final peptide product. The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination pathway, which is initiated by the abstraction of the acidic proton on the fluorene (B118485) ring system by the basic amine.

The presence of an electron-withdrawing group, such as the cyano group on the phenyl ring of this compound, can potentially influence the rate and efficiency of the deprotection step. While specific kinetic data for the deprotection of this particular amino acid analogue is not extensively documented in publicly available literature, general principles of physical organic chemistry suggest that the electron-withdrawing nature of the cyano group would have a negligible effect on the acidity of the C9-proton of the fluorene ring, which is the primary driver of the deprotection reaction.

However, challenges in Fmoc deprotection can arise, particularly in long or aggregation-prone peptide sequences. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide. To ensure high purity, optimization of deprotection conditions is often necessary. This can involve modifications to the base, its concentration, the solvent, and the reaction time.

Alternative Deprotection Reagents:

In cases where standard piperidine treatment is inefficient or leads to side reactions, alternative deprotection reagents can be employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that has been shown to remove the Fmoc group much more rapidly than piperidine peptide.com. A common cocktail for this purpose is 2% DBU in DMF. Due to its non-nucleophilic nature, DBU does not scavenge the dibenzofulvene (DBF) byproduct of the deprotection reaction, which can lead to side reactions with the newly liberated amine. Therefore, a scavenger, such as piperidine, is often included in the DBU deprotection solution peptide.compeptide.com. A combination of 5% piperazine and 2% DBU in DMF has been reported as a rapid and efficient alternative to 20% piperidine rsc.orgrsc.org.

The choice of deprotection reagent and conditions can be critical for achieving high purity of the final peptide. The following table summarizes common deprotection conditions and their general characteristics.

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Advantages | Disadvantages |

| Piperidine | 20% (v/v) | DMF | 2 x 10 min | Standard, well-established method | Can be slow for difficult sequences |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to piperidine | Less toxic alternative to piperidine nih.gov | Similar efficiency to piperidine nih.gov |

| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | Similar to piperidine | Alternative to piperidine nih.gov | Lower solubility in pure DMF nih.gov |

| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF or NMP | 2 x 5-10 min | Faster deprotection than piperidine alone peptide.com | DBU can catalyze aspartimide formation peptide.com |

| Piperazine/DBU | 5% Piperazine, 2% DBU (w/v, v/v) | DMF | < 1 min for complete removal | Very rapid deprotection rsc.orgrsc.org | Potential for side reactions if not optimized |

For this compound, starting with standard 20% piperidine in DMF is a reasonable approach. However, if incomplete deprotection is suspected, switching to a more potent reagent system like a DBU-containing cocktail could be beneficial for achieving high purity. Careful monitoring of the deprotection steps, for instance by UV monitoring of the dibenzofulvene adduct, is recommended to ensure complete reaction.

Introduction and Reactivity of the Cyano Moiety in Amino Acid Side Chains

The introduction of a cyano group into the side chain of an amino acid provides a versatile chemical handle for various modifications and can also serve as a biophysical probe.

The synthesis of this compound can be envisioned through the homologation of the corresponding α-amino acid, Fmoc-3-cyanophenylalanine. A well-established method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts is the Arndt-Eistert synthesis organic-chemistry.orgambeed.com. This multi-step process typically involves the conversion of the starting carboxylic acid to an acid chloride, followed by reaction with diazomethane to form an α-diazoketone. The key step is the subsequent Wolff rearrangement of the α-diazoketone, which is often catalyzed by a metal such as silver(I), to generate a ketene (B1206846) intermediate organic-chemistry.orgwikipedia.orgchem-station.com. This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid organic-chemistry.orgwikipedia.org.

An efficient protocol for the synthesis of Fmoc-β-homoamino acids utilizes an ultrasound-promoted Wolff rearrangement of α-diazoketones derived from Fmoc-protected α-amino acids organic-chemistry.org. The synthesis begins with the activation of the Fmoc-α-amino acid as a mixed anhydride (B1165640), which then reacts with diazomethane to form the α-diazoketone. This intermediate is then subjected to sonication in the presence of silver benzoate and a nucleophile to afford the Fmoc-β-amino acid derivative in high yield organic-chemistry.org. This method is noted for its mild conditions, which are compatible with the base-sensitive Fmoc group organic-chemistry.org.

The starting material, Fmoc-3-cyanophenylalanine, can be prepared from L-3-cyanophenylalanine and N-(9-Fluorenylmethoxycarbonyloxy)succinimide.

A plausible synthetic route for this compound is outlined below:

Activation of Fmoc-3-cyanophenylalanine: The carboxyl group of Fmoc-3-cyanophenylalanine is activated, for example, by forming a mixed anhydride with isobutyl chloroformate in the presence of a base like N-methylmorpholine.

Formation of the α-diazoketone: The activated amino acid is then reacted with diazomethane to yield the corresponding α-diazoketone.

Wolff Rearrangement: The α-diazoketone undergoes a silver(I)-catalyzed Wolff rearrangement to form a ketene intermediate. This step can be promoted by ultrasound organic-chemistry.org.

Hydrolysis: The ketene is then trapped with water to produce the final product, this compound.

This synthetic approach allows for the retention of the stereochemistry at the α-carbon of the original amino acid.

The cyano group in the side chain of 3-cyanophenylalanine is a versatile functional group that can undergo a variety of chemical transformations, allowing for the post-synthetic modification of peptides.

Hydrolysis to a Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) khanacademy.org. This converts the 3-cyanophenylalanine residue into a 3-carboxyphenylalanine derivative, introducing a negative charge at physiological pH. This modification can be used to modulate the peptide's solubility and electrostatic interactions. However, the conditions required for nitrile hydrolysis are often harsh and may lead to the hydrolysis of peptide bonds khanacademy.orgnih.govbirmingham.ac.uk.

Conversion to a Tetrazole: The cyano group can undergo a [3+2] cycloaddition reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are considered to be bioisosteres of carboxylic acids, meaning they have similar steric and electronic properties and can often mimic the biological activity of a carboxylic acid. This transformation provides a way to introduce a carboxylic acid surrogate with different physicochemical properties.

Use in Cycloaddition Reactions: The nitrile group can participate in other cycloaddition reactions, serving as a dienophile or a dipolarophile, to form various heterocyclic structures on the peptide side chain.

The following table provides a summary of potential chemical transformations of the cyano group in the context of a peptide.

| Reaction | Reagents and Conditions | Product Functional Group | Potential Application |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd, Raney Ni); Chemical Reductants (e.g., NaBH₄/CoCl₂) | Primary Amine (-CH₂NH₂) | Introduction of a positive charge; Site for bioconjugation |

| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Carboxylic Acid (-COOH) | Introduction of a negative charge; Alteration of solubility |

| Tetrazole Formation | Azide (e.g., NaN₃, TMSN₃), Lewis Acid catalyst | Tetrazole | Bioisostere of a carboxylic acid |

| Amidination | Reaction with amines in the presence of a catalyst | Amidine | Introduction of a strongly basic group |

| Thioamide Formation | Reaction with H₂S | Thioamide | Alteration of electronic and steric properties |

These transformations highlight the utility of incorporating cyano-substituted phenylalanine analogues into peptides, providing a powerful tool for peptide chemists to create novel structures with tailored properties.

Incorporation of Fmoc Beta Homophenylalanine Derivatives into Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Strategies with Non-Canonical Amino Acids

The assembly of peptides on a solid support, pioneered by Bruce Merrifield, has become the predominant method for peptide synthesis. du.ac.in The Fmoc/tBu (tert-butyl) approach, in particular, has gained widespread adoption due to its milder reaction conditions compared to the traditional Boc (tert-butyloxycarbonyl) chemistry, making it compatible with a wider range of sensitive and modified amino acids. altabioscience.comnih.govdu.ac.in

Compatibility with Established Fmoc-Based SPPS Protocols

The integration of Fmoc-β-homophenylalanine derivatives, including Fmoc-beta-hophe(3-cn)-oh, into peptide sequences is generally compatible with standard Fmoc-based SPPS protocols. nih.goveurekaselect.com The fundamental steps of the synthetic cycle—Fmoc deprotection, amino acid coupling, and washing—remain the same. The Fmoc group protects the α-amino function and is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). altabioscience.comcreative-peptides.com This iterative process allows for the sequential addition of amino acid residues to the growing peptide chain anchored to a solid support. altabioscience.comcreative-peptides.com

The choice of solid support is crucial and depends on whether the desired peptide C-terminus is an acid or an amide. For a C-terminal carboxyl group, Wang resin is a common choice, while Rink Amide resin is suitable for producing peptide amides. creative-peptides.com The compatibility of Fmoc chemistry extends to the synthesis of peptides with post-translational modifications, which were often inaccessible under the harsher conditions of Boc SPPS. altabioscience.comnih.gov

Optimization of Coupling Reaction Efficiency for Hindered or Sterically Demanding Amino Acids

The incorporation of β-amino acids and other sterically demanding residues can present significant challenges to coupling efficiency during SPPS. sci-hub.rucem.com The increased steric bulk around the reacting centers can slow down the rate of amide bond formation, leading to incomplete reactions and the formation of deletion sequences. sci-hub.ru

To overcome these hurdles, several strategies have been developed to enhance coupling efficiency:

Advanced Coupling Reagents: While standard carbodiimide-based activators can be used, more potent coupling reagents are often required for hindered amino acids. researchgate.net Uronium/aminium-based reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be more efficient. du.ac.in The use of N-(Fmoc-α-aminoacyl)benzotriazoles has also been shown to be an effective route for synthesizing sterically hindered peptides with complete retention of chirality. researchgate.netnih.gov

Microwave-Enhanced SPPS: The application of microwave energy has been shown to significantly accelerate coupling reactions, driving even difficult couplings of bulky amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids to completion quickly and efficiently. cem.com

Reaction Conditions: Optimizing reaction conditions, such as increasing the concentration of reagents, extending reaction times, and performing double couplings, can help to ensure complete reaction. sci-hub.ru

| Strategy | Description | Key Advantages | Relevant Reagents/Techniques |

|---|---|---|---|

| Advanced Coupling Reagents | Use of more potent activators to facilitate amide bond formation. | Increased reaction rates and higher coupling yields. du.ac.in | HBTU, HATU, PyBOP, Fmoc-aminoacyl-benzotriazoles. du.ac.inresearchgate.netnih.gov |

| Microwave-Enhanced SPPS | Application of microwave energy to accelerate the coupling reaction. | Dramatically reduced reaction times and improved efficiency for difficult couplings. cem.com | Specialized microwave peptide synthesizers. |

| Optimized Reaction Conditions | Modification of parameters such as reagent concentration and reaction time. | Can improve yields without the need for specialized equipment or reagents. | Double coupling, increased reagent excess. sci-hub.ru |

Stereochemical Considerations and Mitigation of Unwanted Side Reactions During Peptide Assembly

Maintaining the stereochemical integrity of each amino acid residue is paramount during peptide synthesis. Unwanted side reactions can lead to the formation of impurities that are often difficult to separate from the target peptide.

Control of Stereochemical Integrity and Prevention of Epimerization

Epimerization, the change in configuration at a stereocenter, is a significant concern in peptide synthesis, particularly for Fmoc-protected amino acids. altabioscience.com While the urethane-based Fmoc protecting group generally suppresses racemization during activation and coupling, certain amino acids, such as cysteine and histidine, are more susceptible. nih.govsigmaaldrich.com The risk of epimerization is heightened by the use of base-mediated coupling methods. sigmaaldrich.com

To minimize epimerization:

Acidic/Neutral Coupling Conditions: Performing coupling reactions under acidic or neutral conditions, for example using preformed symmetrical anhydrides or activating with diisopropylcarbodiimide (DIPCDI) in the presence of an additive like OxymaPure, can significantly reduce racemization. sigmaaldrich.com

Careful Reagent Selection: The choice of coupling reagents and additives is critical. Additives like HOBt (Hydroxybenzotriazole) and its derivatives help to suppress racemization. du.ac.in

The introduction of β-amino acids adds another layer of stereochemical complexity, as they can possess chirality at either the α or β carbon, leading to four possible diastereoisomers for a given side chain. nih.goveurekaselect.com The synthesis of enantiomerically pure Fmoc-β-amino acids is a prerequisite for their successful use in SPPS. researchgate.net

Analysis and Suppression of Side Reactions, Including Diketopiperazine and Aspartimide Formation

Several side reactions can occur during Fmoc-SPPS, leading to truncated or modified peptides.

Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction involving the first two amino acids of the peptide chain, resulting in the cleavage of the dipeptide from the resin. nih.govnih.gov This side reaction is particularly prevalent when proline is in the second position of the sequence. nih.govacs.org DKP formation can occur during the Fmoc-deprotection step or subsequent hold times. digitellinc.comresearchgate.net The rate of DKP formation is influenced by the peptide sequence, solvent, and temperature. acs.orgdigitellinc.com

Aspartimide Formation: This is a major side reaction associated with aspartic acid residues, where the side-chain carboxyl group attacks the backbone amide, forming a five-membered succinimide (B58015) ring. iris-biotech.denih.govnih.gov This cyclic intermediate is prone to epimerization and can subsequently be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. nih.goviris-biotech.deresearchgate.net This side reaction is promoted by the basic conditions used for Fmoc removal and is highly sequence-dependent, occurring more frequently at Asp-Gly, Asp-Asn, and Asp-Ser sequences. nih.goviris-biotech.deiris-biotech.de

| Side Reaction | Description | Contributing Factors | Mitigation Strategies |

|---|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain cleavage. nih.gov | Proline at position 2; basic conditions for Fmoc deprotection. nih.govacs.org | Use of Boc protection for the first two residues; rapid coupling after deprotection. researchgate.net |

| Aspartimide Formation | Cyclization of aspartic acid side chain to form a succinimide intermediate. iris-biotech.denih.gov | Basic Fmoc deprotection conditions; specific sequences (e.g., Asp-Gly). nih.goviris-biotech.de | Use of bulky side-chain protecting groups (e.g., OMpe, OBno); addition of acidic additives to the deprotection solution; use of backbone protecting groups (Dmb). iris-biotech.deiris-biotech.de |

| Epimerization | Loss of stereochemical integrity at the α-carbon. | Base-mediated coupling methods; prolonged activation times. sigmaaldrich.com | Use of acidic/neutral coupling conditions; addition of racemization suppressants like HOBt or Oxyma. du.ac.insigmaaldrich.com |

Design Principles for Peptidomimetics Incorporating Beta-Amino Acids

The incorporation of β-amino acids into peptide sequences is a powerful strategy for creating peptidomimetics with novel structures and functions. nih.goveurekaselect.com The additional methylene (B1212753) group in the backbone of β-amino acids imparts unique conformational properties and provides resistance to enzymatic degradation. upc.edu

β-peptides can adopt well-defined secondary structures, including various types of helices (8-helix, 10-helix, 12-helix, 14-helix) and sheet structures. wikipedia.orgnih.gov The specific secondary structure formed is dependent on the substitution pattern of the β-amino acids (β² vs. β³) and the sequence. wikipedia.orgnih.gov For instance, homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to form a stable 14-helix. rsc.org

The design of β-peptidomimetics can follow a structure-based or sequence-based approach. acs.org

Structure-Based Design: This approach involves creating a well-defined three-dimensional scaffold with β-amino acids and then decorating it with functional groups that can interact with a biological target. acs.org

Sequence-Based Design: This involves the strategic replacement of α-amino acids with β-amino acids in a known bioactive peptide sequence to improve properties such as stability and receptor affinity. acs.org

The ability to control the shape and spatial arrangement of functional groups by incorporating β-amino acids opens up a wide range of applications in medicinal chemistry, including the development of receptor agonists and antagonists, antimicrobial peptides, and inhibitors of protein-protein interactions. nih.govacs.org

Modulation of Peptide Backbone Length and Conformational Flexibility

The conformational flexibility of a peptide backbone is largely defined by the rotational freedom around the single bonds, described by the dihedral angles phi (Φ), psi (Ψ), and omega (ω) expasy.orgresearchgate.netbioinf.org.uk. For α-peptides, these angles are constrained to specific regions of the Ramachandran plot to avoid steric clashes, leading to well-defined secondary structures like α-helices and β-sheets expasy.orgduke.edu. The introduction of a β-amino acid expands the accessible conformational space iisc.ac.in. The additional Cα-Cβ bond rotation in β-amino acids provides greater flexibility, allowing for the formation of novel secondary structures not observed in α-peptides, such as various types of helices (e.g., 10-helix, 12-helix, 14-helix) and turns iisc.ac.in.

Research on peptides containing β-amino acids has shown that their conformational preferences are distinct from their α-amino acid counterparts. For instance, studies on alanine-based tripeptides (Ala-X-Ala) have categorized amino acids based on their propensity to adopt either an extended β-strand conformation or a polyproline II (PPII)-like structure nih.gov. In this context, phenylalanine, the α-amino acid analogue of homophenylalanine, predominantly prefers an extended β-strand conformation nih.gov. This intrinsic preference is modulated by the homologation to a β-amino acid. X-ray crystallography studies of peptides containing β-amino acid residues have been instrumental in elucidating these structural details, revealing how the extended backbone can be accommodated within folded structures iisc.ac.innih.gov.

The table below summarizes the key differences in backbone parameters between α-peptides and β-peptides.

| Parameter | α-Peptide | β-Peptide | Implication of Modification |

| Backbone Extension | Standard Cα-Cα distance (~3.8 Å) | Increased Cα(i) to Cα(i+1) distance | Elongates the peptide chain, altering the spatial arrangement of side chains. |

| Dihedral Angles (Φ, Ψ) | Restricted to specific regions of the Ramachandran plot. | Access to a wider range of φ and ψ angles. | Allows for a greater variety of stable secondary structures and folds. |

| Secondary Structures | α-helices, β-sheets, β-turns. | 10-, 12-, 14-helices, novel turns and sheets. | Potential to design peptides with unique and predictable three-dimensional shapes. |

Side Chain Contributions to Molecular Recognition and Structural Specificity

The incorporation of p-cyanophenylalanine (an α-amino acid analogue) has been effectively used as a spectroscopic probe to investigate protein-protein interactions and local microenvironments nih.govnih.gov. Studies on the Src homology 3 (SH3) domain, for example, have utilized p-cyanophenylalanine to characterize molecular recognition events nih.gov. When this residue is placed at the binding interface, changes in its local environment upon ligand binding can be monitored through infrared (IR) spectroscopy nih.gov. A blue-shift in the nitrile stretching frequency of a cyanophenylalanine at the binding interface suggested that the residue becomes better hydrated upon binding a peptide ligand, while a red-shift at another position indicated the formation of less optimal hydrogen bonds in the bound state nih.gov.

Furthermore, the substitution of a native residue, such as tyrosine, with cyanophenylalanine can directly impact binding affinity. In the SH3 domain study, replacing a tyrosine that acts as a hydrogen bond donor with cyanophenylalanine, which lacks this donor capability, resulted in a slight decrease in binding affinity for its peptide partner nih.gov. This demonstrates the critical role of the side chain's specific chemical features in molecular recognition. The terminal phenyl ring of a phenylalanine residue in a tetrapeptide has also been shown to interact with hydrophobic side chains of receptor proteins, shielding key ionic interactions from the solvent and thereby stabilizing the complex osti.gov.

The fluorescence of the cyanophenylalanine side chain is also sensitive to its environment, making it a useful probe for studying peptide and protein folding and binding events nih.govrsc.org. Its fluorescence can be quenched by neighboring amino acid side chains, with the effectiveness of quenching depending on the nature of the neighboring residue. This sensitivity allows for the design of peptides where conformational changes or binding events that alter the proximity of the cyano-phenyl group to a quencher can be monitored via fluorescence signals nih.gov.

The table below outlines the potential contributions of the 3-cyanophenyl side chain to molecular interactions.

| Interaction Type | Description | Potential Impact on Peptide Function |

| Dipole-Dipole Interactions | The strong dipole of the nitrile group (C≡N) can interact with polar groups on a binding partner. | Can contribute to the specificity and affinity of peptide-receptor binding. |

| Hydrogen Bonding | The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. | Can help to orient the peptide correctly within a binding pocket and stabilize the complex. |

| Hydrophobic Interactions | The phenyl ring provides a hydrophobic surface that can engage with nonpolar regions of a target molecule. | Contributes to the overall binding energy and can play a role in driving the association. |

| Spectroscopic Probe | The unique vibrational (IR) and fluorescence properties of the cyano group. | Allows for detailed studies of binding mechanisms, conformational changes, and local environments. nih.govnih.gov |

Impact on Proteolytic Stability as a Consequence of Structural Modification

A significant advantage of incorporating β-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation nih.gov. Proteases, the enzymes responsible for peptide bond cleavage, have highly specific active sites that are evolved to recognize and bind to substrates with L-α-amino acid backbones nih.govresearchgate.net. The altered backbone geometry of peptides containing β-amino acids, including the extended chain and different stereochemistry, makes them poor substrates for most common proteases nih.gov.

The process of proteolysis involves the precise positioning of the substrate's peptide bond within the enzyme's active site for hydrolysis to occur qiagenbioinformatics.com. The introduction of a β-homophenylalanine residue disrupts the regular spacing of side chains and the backbone conformation that proteases recognize. Consequently, peptides composed entirely of β-amino acids are generally completely resistant to degradation by a wide range of proteases nih.gov.

Mixed α,β-peptides also exhibit enhanced proteolytic stability compared to their all-α-amino acid counterparts nih.gov. While the α-α peptide bonds may still be susceptible to cleavage, the presence of a β-amino acid can sterically hinder the approach of the protease or induce a local conformation that is not conducive to binding. Research has shown that even though some enzymes, like pronase, can slowly cleave an α-β peptide bond, the rate of hydrolysis is significantly reduced compared to the cleavage of a standard α-α bond nih.gov. This increased stability is a critical attribute for the development of peptide-based therapeutics, as it can lead to a longer in vivo half-life and improved pharmacokinetic properties.

The table below provides a comparative overview of the proteolytic stability of different peptide types.

| Peptide Type | Typical Proteolytic Stability | Rationale for Stability/Instability | Key Research Findings |

| α-Peptides | Low | Readily recognized and cleaved by a wide range of proteases (e.g., trypsin, chymotrypsin, pepsin). nih.govnih.gov | Rapidly degraded in vivo and in vitro. nih.gov |

| β-Peptides | High | Unnatural backbone geometry is not recognized by the active sites of common proteases. | Efforts to proteolytically hydrolyze β-β peptide bonds have generally been unsuccessful. nih.gov |

| Mixed α,β-Peptides | Moderate to High | The β-amino acid residue disrupts the natural peptide conformation, hindering protease binding and cleavage. | Can benefit from both recognition by natural receptors and a high level of proteolytic stability. nih.gov |

Conformational Analysis and Advanced Structural Elucidation of Beta Homophenylalanine Derivatives and Their Peptidic Incorporations

Theoretical and Computational Approaches to Conformational Landscapes

Computational methods are powerful tools for investigating the conformational preferences of β-amino acids and their peptides. These approaches provide insights into the structural landscape that can be difficult to access experimentally.

A theoretical study on β-amino acids in a model peptide environment using Hartree-Fock (HF) and DFT methods has shown the importance of considering both gas-phase and solvated conditions to accurately predict conformational energies. The presence of intramolecular hydrogen bonding is a key factor in stabilizing certain conformations. researchgate.net

Table 1: Representative Theoretical Data for β-Alanine Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Lowest Energy Conformer (LEC) | MP2/6-311++G(d,p) | 0.00 | Red-shifted O-H···N hydrogen bond |

Note: This data is for the parent β-alanine and serves as an illustrative example of the types of insights gained from DFT calculations.

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of β-peptides in solution. These simulations can reveal the conformational transitions and the stability of secondary structures over time. For instance, MD simulations have been used to study the folding and unfolding of β-peptide helices and hairpins, providing insights into the forces that govern their stability. While no specific MD simulations for peptides containing Fmoc-β-hPhe(3-CN)-OH are published, such studies would be invaluable in understanding how this specific residue influences the dynamic behavior of a peptide chain and its interaction with the surrounding solvent.

Intramolecular hydrogen bonding plays a crucial role in dictating the preferred conformations of β-amino acids and their peptides. researchgate.net In β-alanine, both red-shifted and blue-shifted intramolecular hydrogen bonds have been identified and characterized through computational methods. researchgate.net The strength and nature of these hydrogen bonds are influenced by the substituents on the β-amino acid. In the case of Fmoc-β-hPhe(3-CN)-OH, the cyano group could potentially act as a weak hydrogen bond acceptor, further influencing the conformational landscape.

Solvent effects are also critical in determining the conformational preferences. Polar solvents can disrupt intramolecular hydrogen bonds, leading to a different distribution of conformers compared to the gas phase or nonpolar solvents. Computational studies that incorporate implicit or explicit solvent models are therefore essential for accurately predicting the behavior of these molecules in a biological context.

Investigation of Induced Secondary Structures in Beta-Peptides and Hybrid Peptides

The incorporation of β-amino acids into peptides can induce the formation of well-defined secondary structures. These structures are often analogous to the α-helices and β-sheets found in proteins but possess unique geometries and stabilities.

β-peptides are known to form various helical structures, with the 14-helix and 12-helix being the most common. The 14-helix is characterized by a hydrogen-bonding pattern between the C=O of residue i and the N-H of residue i+2. nih.gov Peptides composed entirely of β³-amino acids tend to adopt a 14-helical conformation. nih.govnih.gov The 12-helix, on the other hand, is promoted by cyclic β-amino acid residues like trans-2-aminocyclopentanecarboxylic acid (ACPC) and involves a C=O(i) to N-H(i+3) hydrogen bond. nih.govnih.gov

The specific side chain of the β-amino acid can influence the stability and handedness of the helix. While there is no direct evidence for Fmoc-β-hPhe(3-CN)-OH inducing a specific helical structure, its bulky and aromatic nature would likely have a significant impact on the packing of the side chains along the helical backbone.

Table 2: Common Helical Structures in β-Peptides

| Helix Type | Hydrogen Bonding Pattern | Residues per Turn | Key Inducing Residues |

|---|---|---|---|

| 14-Helix | C=O(i) ··· H-N(i+2) | ~3 | β³-amino acids |

In addition to helices, β-amino acids can also be used to induce β-turns and other foldameric structures. nih.govnih.govresearchgate.net A β-turn is a crucial element of protein structure, allowing the polypeptide chain to reverse its direction. The incorporation of a single β-amino acid into an α-peptide can promote the formation of a stable turn. The specific stereochemistry and side chain of the β-amino acid are critical in determining the type and stability of the induced turn.

The ability of Fmoc-β-hPhe(3-CN)-OH to act as a turn-inducer would depend on its conformational preferences. The rigid N-Fmoc protecting group and the substituted phenyl ring could pre-organize the backbone in a way that favors a turn conformation. Further experimental and computational studies are needed to confirm this potential.

Advanced Spectroscopic and Diffraction Methods for Structural Elucidation (Beyond Basic Identification)

The precise characterization of the three-dimensional structure of modified amino acids such as Fmoc-beta-hophe(3-cn)-oh is crucial for understanding their influence on peptide conformation and biological activity. Beyond basic identification, a suite of advanced spectroscopic and diffraction techniques is employed to provide detailed insights into both solution-state and solid-state structures. These methods allow for a thorough conformational analysis, revealing the spatial arrangement of atoms and the dynamic behavior of the molecule.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. These methods are sensitive to the vibrational modes of chemical bonds, which are in turn influenced by the molecule's conformation.

Infrared (IR) Spectroscopy:

In the context of this compound, IR spectroscopy is particularly useful for examining the vibrations of the amide and carbonyl groups, which are sensitive to hydrogen bonding and backbone conformation. The nitrile (CN) group at the 3-position of the phenyl ring introduces a unique vibrational reporter. The stretching frequency of the nitrile group is sensitive to its local environment, providing a probe for intermolecular interactions and solvation. For instance, the IR absorption band for a cyanophenylalanine residue is typically observed in the range of 2228-2230 cm⁻¹ nih.gov. Variations in the width and exact frequency of this band can indicate changes in the probe's insertion depth into a lipid bilayer or other environments nih.gov.

Raman Spectroscopy:

Interactive Data Table: Representative Vibrational Frequencies for Conformational Analysis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Conformational Sensitivity |

| Amide N-H | Stretch | 3300-3500 | Hydrogen bonding |

| C=O (Fmoc) | Stretch | 1680-1720 | Electronic environment |

| C=O (acid) | Stretch | 1700-1760 | Dimerization, H-bonding |

| Amide I (C=O) | Stretch | 1630-1680 | Secondary structure |

| Amide II (N-H bend) | Bend | 1510-1580 | Secondary structure |

| Nitrile (C≡N) | Stretch | 2220-2240 | Solvation, local polarity |

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound and its peptidic incorporations, a combination of one-dimensional and multi-dimensional NMR experiments is employed.

1D NMR Spectroscopy:

2D NMR Spectroscopy:

Two-dimensional NMR techniques are essential for a detailed structural elucidation.

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the assignment of protons within the same spin system.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is crucial for identifying amino acid spin systems in peptides.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most important experiments for conformational analysis as they identify protons that are close in space, regardless of whether they are connected by bonds. The intensity of the NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing distance restraints for structure calculations. For small to medium-sized molecules, ROESY is often preferred as it avoids potential zero or negative NOEs.

By integrating the cross-peak intensities from NOESY or ROESY spectra, a set of interproton distance restraints can be generated. These restraints, along with dihedral angle restraints derived from coupling constants (e.g., ³J(HNHα)), are then used in molecular modeling programs to calculate an ensemble of solution structures consistent with the NMR data.

Interactive Data Table: Representative ¹H NMR Chemical Shifts and NOE Correlations for this compound in a Folded Conformation

| Proton | Representative Chemical Shift (ppm) | Key NOE Correlations |

| Amide NH | 7.5 - 8.5 | Hα, Hβ, Hγ |

| Hα | 4.0 - 4.5 | NH, Hβ, Hγ |

| Hβ | 2.5 - 3.0 | NH, Hα, Hγ, Phenyl Protons |

| Hγ | 2.8 - 3.2 | NH, Hα, Hβ, Phenyl Protons |

| Phenyl Protons | 7.2 - 7.8 | Hβ, Hγ, Fmoc Protons |

| Fmoc Protons | 7.3 - 7.9 | Phenyl Protons |

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the molecule to be crystallized, and the resulting crystal is then diffracted with an X-ray beam. The diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined with high precision.

For this compound, a crystal structure would provide unambiguous information about:

Bond lengths and angles: Precise measurements of all covalent bonds and angles.

Dihedral angles: The exact torsion angles that define the molecular conformation in the crystal lattice.

Intermolecular interactions: Details of how the molecules pack in the crystal, including hydrogen bonds and van der Waals interactions.

This solid-state structure provides a static picture of a low-energy conformation of the molecule and serves as a crucial benchmark for validating and refining computational models and for interpreting the more dynamic data obtained from solution-state NMR.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

| R-factor | < 0.05 |

Advanced Research Perspectives and Future Directions in Fmoc Beta Homophenylalanine Derivative Chemistry

Engineering of Novel Peptic and Peptidomimetic Scaffolds with Predictable Conformational Properties

The introduction of beta-amino acids into peptide sequences is a well-established strategy for creating peptidomimetics with enhanced stability against enzymatic degradation and the ability to form unique, predictable secondary structures. nih.gov The additional methylene (B1212753) group in the backbone of beta-homophenylalanine derivatives, compared to their alpha-amino acid counterparts, imparts a distinct conformational flexibility and predisposition towards specific folding patterns, such as helices, turns, and sheets. nih.govnih.gov

Future research will likely focus on leveraging the specific structural features of Fmoc-beta-hophe(3-cn)-oh to engineer novel peptidic scaffolds. The 3-cyano-phenyl side chain is of particular interest. The cyano group can act as a unique molecular probe due to its infrared and fluorescent properties, and it can also participate in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can further stabilize desired conformations. nih.govnih.govacs.org For instance, studies on peptides containing (S)-β3-homophenylalanine have demonstrated their capacity to form stable β-hairpin structures in solution, a conformation crucial for many biological recognition processes. nih.gov The introduction of the 3-cyano group could modulate the stability and orientation of such structures, offering a fine-tuning mechanism for molecular design.

Table 1: Potential Conformational Influences of this compound in Peptidic Scaffolds

| Structural Feature | Potential Conformational Effect | Rationale |

| β-Amino Acid Backbone | Induces helical or turn-like secondary structures. | The extended backbone alters the hydrogen-bonding patterns, favoring conformations distinct from those of α-peptides. nih.gov |

| Phenyl Side Chain | Promotes π-π stacking interactions. | Aromatic side chains can stack, leading to the stabilization of folded structures and influencing intermolecular self-assembly. nih.gov |

| 3-Cyano Substitution | Modulates side-chain polarity and interaction potential. | The nitrile group can act as a hydrogen bond acceptor and introduces a dipole moment, influencing local conformation and interaction with other residues or solvent. nih.gov |

| Fmoc Protecting Group | Facilitates solid-phase peptide synthesis (SPPS). | A standard protecting group that enables the stepwise and controlled assembly of peptide chains on a solid support. chemimpex.comnih.gov |

The predictable folding patterns of peptides incorporating this amino acid could lead to the development of novel biomaterials, such as hydrogels, and therapeutic agents with high target specificity. nih.govmdpi.com

Integration into Combinatorial Library Design for the Exploration of Chemical Space

Combinatorial chemistry is a powerful tool for drug discovery, enabling the synthesis and screening of vast numbers of compounds to identify new therapeutic leads. nih.gov The inclusion of modified amino acids like this compound into combinatorial peptide libraries can significantly expand the accessible chemical space, introducing novel structural and functional diversity. oup.comtwistbioscience.com

The unique properties of this compound make it an attractive building block for such libraries:

Enhanced Proteolytic Stability: Peptides containing beta-amino acids are more resistant to degradation by proteases, which can lead to improved bioavailability and longer in vivo half-lives for potential drug candidates. nih.gov

Structural Scaffolding: As discussed, this amino acid can enforce specific secondary structures, leading to libraries of conformationally constrained peptides. This pre-organization can result in higher binding affinities and specificities for biological targets.

Novel Side-Chain Functionality: The cyano group offers a unique chemical handle that is not present in the 20 proteinogenic amino acids. It can be used for subsequent chemical modifications or as a specific interaction point with a target receptor.

Future directions in this area will involve the use of computational tools to design combinatorial libraries that effectively sample the relevant chemical space for a given biological target. creative-biolabs.comresearchgate.net By integrating this compound and other novel amino acids, researchers can create focused libraries of peptidomimetics with a higher probability of containing bioactive "hits." The "split-and-mix" synthesis method is a common approach for generating large one-bead-one-compound libraries, which can then be screened for binding to a target of interest. nih.gov

Methodological Advancements in the Synthesis and Characterization of Complex Modified Amino Acids

The widespread use of any novel amino acid is contingent upon the availability of efficient and scalable synthetic routes. While methods for the synthesis of beta-amino acids are established, there is always room for improvement, particularly for derivatives with specific functionalities like this compound. nih.govnih.govtandfonline.com Future research in this domain will likely focus on developing more stereoselective and cost-effective synthetic methods. hilarispublisher.com This could involve asymmetric catalysis, enzymatic resolutions, or the use of chiral pool starting materials. nih.gov

Common strategies for synthesizing β-amino acids include:

Arndt-Eistert homologation of α-amino acids. illinois.edu

Conjugate addition of amines to α,β-unsaturated esters. tandfonline.comillinois.edu

Mannich-type reactions . illinois.edu

Once synthesized, the detailed characterization of these complex molecules is crucial. Advanced analytical techniques are essential to confirm the structure, purity, and stereochemistry of this compound and the peptides into which it is incorporated.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the 3D structure and conformation of peptides in solution. nih.gov |

| Mass Spectrometry (MS) | Verification of molecular weight and amino acid sequence. biofidus.de |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment of the amino acid and resulting peptides. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Analysis of the secondary structure content (e.g., helices, sheets) of peptides in solution. |

| X-ray Crystallography | Determination of the precise atomic-level structure of peptides in the solid state. nih.gov |

Methodological advancements in these areas will be critical for accelerating the research and development of peptidomimetics based on this compound.

Theoretical Prediction and Experimental Validation of Structure-Function Relationships at the Molecular Level for Chemical and Conformational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern molecular design. nih.govnih.gov For a molecule like this compound, theoretical methods can provide invaluable insights into its conformational preferences and how it influences the structure of a peptide chain. Molecular dynamics (MD) simulations and quantum mechanical calculations can be used to predict the stable conformations of peptides containing this residue, guiding the design of molecules with specific shapes and functionalities. researchgate.netscilit.com

For example, computational models can predict how the 3-cyano group might interact with neighboring amino acid side chains or a target protein's active site. nih.gov These predictions can then be tested experimentally using the characterization techniques mentioned previously (NMR, X-ray crystallography, etc.). This iterative cycle of prediction and validation is essential for establishing robust structure-function relationships.

The p-cyanophenylalanine (an alpha-amino acid) has been successfully used as a fluorescent probe to study protein folding and dynamics, as its fluorescence is sensitive to the local environment. nih.govacs.org It is conceivable that beta-hophe(3-cn)-oh could be developed into a similar tool for probing the structure and dynamics of peptidomimetics and biomaterials. Future research could explore the photophysical properties of this compound and its utility in fluorescence resonance energy transfer (FRET) studies to measure distances within and between molecules. nih.gov

By combining theoretical predictions with empirical data, researchers can move towards a more rational design of peptidomimetics, where the incorporation of specific modified amino acids like this compound is used to achieve a predetermined structure and function. This approach holds immense promise for the development of next-generation therapeutics, diagnostics, and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.